The Ala-Ile Dipeptide: A Review of Its Putative Functions in Cellular Processes
The Ala-Ile Dipeptide: A Review of Its Putative Functions in Cellular Processes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The scientific literature explicitly detailing the specific functions of the Ala-Ile (Alanine-Isoleucine) dipeptide in cellular processes is currently limited. This guide synthesizes the available information on Ala-Ile, general dipeptide metabolism, and the individual roles of its constituent amino acids, Alanine (B10760859) and Isoleucine, to provide a comprehensive overview for research and drug development professionals. The content herein is intended to highlight areas for future investigation and should be interpreted with the understanding that direct evidence for many of the discussed functions of Ala-Ile is not yet established.
Introduction
The dipeptide Ala-Ile, formed from the amino acids L-alanine and L-isoleucine, is a naturally occurring molecule recognized primarily as a metabolite.[1] While extensive research has been conducted on the individual roles of alanine and isoleucine in cellular signaling and metabolism, the specific functions of the Ala-Ile dipeptide remain largely unexplored. Dipeptides, in general, are known to be intermediates in protein digestion and catabolism, and some have been shown to possess physiological or cell-signaling effects.[2] This guide will delve into the known aspects of Ala-Ile, including its physicochemical properties, and extrapolate its potential cellular functions based on the broader understanding of dipeptide transport, metabolism, and the signaling roles of its constituent amino acids.
Physicochemical Properties of Ala-Ile
The structural and chemical properties of Ala-Ile are foundational to understanding its potential biological interactions. Recent studies have investigated its conformational properties and self-assembly mechanisms, particularly in the context of nanotechnology and biomaterials.[3][4]
Table 1: Physicochemical Properties of L-Alanyl-L-Isoleucine
| Property | Value | Source |
| Molecular Formula | C9H18N2O3 | [1] |
| Molecular Weight | 202.25 g/mol | [1] |
| IUPAC Name | (2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoic acid | [1] |
| LogP (estimated) | -2.05 | [1] |
These properties, particularly its hydrophilicity as indicated by the LogP value, influence its solubility and transport across cellular membranes.
Cellular Uptake and Metabolism of Dipeptides
While specific transporters for Ala-Ile have not been definitively identified, the general mechanisms of dipeptide uptake are well-characterized and likely apply.
Intestinal Absorption
Dipeptides are absorbed in the small intestine by peptide transporters, with PEPT1 being the primary carrier.[5] Studies have shown that the absorption of amino acids can be more efficient when they are presented as dipeptides compared to their free forms.[6] Once absorbed by the intestinal epithelial cells, dipeptides are typically hydrolyzed into their constituent amino acids by cytosolic peptidases before entering the portal circulation.[2][7]
Cellular Uptake
In peripheral tissues, the uptake of dipeptides is less well understood than in the intestine. However, various peptide transporters are expressed in different cell types, which could potentially mediate the uptake of Ala-Ile.[8][9]
Intracellular Hydrolysis and Metabolic Fate
Following uptake, dipeptides like Ala-Ile are expected to be rapidly hydrolyzed by intracellular peptidases into L-alanine and L-isoleucine.[10] The metabolic fate of Ala-Ile is therefore dictated by the individual metabolic pathways of these two amino acids.[11][12][13][14]
References
- 1. Ala-Ile | C9H18N2O3 | CID 7408079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Are intact peptides absorbed from the healthy gut in the adult human? | Nutrition Research Reviews | Cambridge Core [cambridge.org]
- 3. Z-Ala–Ile-OH, a dipeptide building block suitable for the formation of orthorhombic microtubes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Z-Ala–Ile-OH, a dipeptide building block suitable for the formation of orthorhombic microtubes | Semantic Scholar [semanticscholar.org]
- 5. PEPT1-mediated uptake of dipeptides enhances the intestinal absorption of amino acids via transport system b(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dipeptide absorption in man - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site of intestinal dipeptide hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule additive enhances cell uptake of 5-aminolevulinic acid and conversion to protoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved peptide prodrugs of 5-ALA for PDT: rationalization of cellular accumulation and protoporphyrin IX production by direct determination of cellular prodrug uptake and prodrug metabolization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrolysis of a dipeptide [biotopics.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Metabolic Fate and Bioavailability of Food-Derived Peptides: Are Normal Peptides Passed through the Intestinal Layer To Exert Biological Effects via Proposed Mechanisms? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolic Fate Is Defined by Amino Acid Nature in Gilthead Seabream Fed Different Diet Formulations [mdpi.com]
- 14. Metabolism of alpha-linolenic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
